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Compound of Interest

Compound Name: 4,4'-(Propane-1,3-diyl)diphenol

Cat. No.: B8817238 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 4,4'-(Propane-1,3-diyl)diphenol, a
member of the bisphenol family of chemical compounds. While structurally related to the well-

studied Bisphenol A (BPA), this particular isomer, characterized by a propane-1,3-diyl linkage

between the two hydroxyphenyl groups, is significantly less documented in scientific literature.

This guide consolidates the available information on its synonyms, chemical properties, and

potential biological activities, drawing inferences from the broader class of bisphenol analogues

where specific data is lacking. The content is intended to serve as a foundational resource for

researchers and professionals in drug development and related scientific fields.

Chemical Identity and Synonyms
4,4'-(Propane-1,3-diyl)diphenol is a distinct chemical entity with several synonyms. Clarity in

nomenclature is crucial for accurate literature searching and experimental design. The primary

and alternative names for this compound are listed below.
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Nomenclature Type Name

Systematic Name 4,4'-(Propane-1,3-diyl)diphenol

IUPAC Name 4-[3-(4-hydroxyphenyl)propyl]phenol

CAS Number 290-78-8

Other Synonyms 1,3-Bis(4-hydroxyphenyl)propane

Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior

in biological and chemical systems. The table below summarizes the key computed properties

for 4,4'-(Propane-1,3-diyl)diphenol.

Property Value Source

Molecular Formula C15H16O2 PubChem

Molecular Weight 228.29 g/mol PubChem

XLogP3-AA (Predicted) 3.7 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 228.115029749 g/mol PubChem

Monoisotopic Mass 228.115029749 g/mol PubChem

Topological Polar Surface Area 40.5 Å² PubChem

Heavy Atom Count 17 PubChem

Experimental Protocols
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Detailed experimental protocols specifically for the synthesis and biological analysis of 4,4'-
(Propane-1,3-diyl)diphenol are not extensively reported in publicly available literature.

However, a general synthetic approach for bisphenol analogues can be conceptualized based

on established organic chemistry principles.

Representative Synthesis of a Bisphenol Analogue
The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with

a ketone or aldehyde. For 4,4'-(Propane-1,3-diyl)diphenol, a plausible synthetic route would

involve the reaction of phenol with a suitable three-carbon linking agent under acidic

conditions. A more direct analogue for a synthetic protocol is the preparation of 2,2'-[(Propane-

1,3-diyldioxy)bis(nitriloethylidyne)]diphenol, which involves the reaction of 2'-

hydroxyacetophenone with 1,3-bis(aminooxy)propane[1].

Reaction: Condensation of 2'-hydroxyacetophenone with 1,3-bis(aminooxy)propane.

Procedure:

Dissolve 2'-hydroxyacetophenone (2.01 mmol) in ethanol (5 ml).

Add a solution of 1,3-bis(aminooxy)propane (1.00 mmol) in ethanol (3 ml).

Stir the reaction mixture at 328 K for 3 hours.

Cool the mixture to room temperature to allow for the formation of a precipitate.

Filter the precipitate and wash sequentially with ethanol and a 1:4 mixture of ethanol/hexane.

Dry the product under vacuum.

This procedure yields the desired bisoxime ligand. While not a direct synthesis of 4,4'-
(Propane-1,3-diyl)diphenol, it illustrates a common strategy for creating a propane-1,3-diyl

linkage between two phenolic moieties.
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A representative synthetic workflow for a bisphenol analogue.

Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of 4,4'-(Propane-1,3-
diyl)diphenol are scarce. However, as a bisphenol, it is plausible that it may exhibit endocrine-

disrupting properties, similar to other compounds in this class. The primary mechanism of

action for many bisphenols is their interaction with nuclear hormone receptors, particularly

estrogen receptors (ERα and ERβ).

Bisphenols can act as agonists or antagonists of these receptors, thereby interfering with

normal endocrine signaling. This can lead to a cascade of downstream effects on gene

expression and cellular function. The structural differences between various bisphenol

analogues, including the nature of the bridging alkyl group, can influence their binding affinity

and functional activity at these receptors.

The following diagram illustrates a hypothetical signaling pathway for a generic bisphenol

compound acting as an estrogen receptor agonist. It is important to note that the specific

activity and potency of 4,4'-(Propane-1,3-diyl)diphenol in this pathway have not been

experimentally determined.
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A hypothetical signaling pathway for a bisphenol compound.
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Conclusion
4,4'-(Propane-1,3-diyl)diphenol is a structurally defined isomer of bisphenol for which there is

a notable lack of comprehensive technical data in the public domain. While its fundamental

physicochemical properties can be predicted, detailed experimental protocols and a clear

understanding of its biological activity and mechanism of action are yet to be established.

Based on its structural similarity to other bisphenols, it is reasonable to hypothesize that it may

possess endocrine-disrupting capabilities through interaction with nuclear hormone receptors.

Further research is required to elucidate the specific toxicological and pharmacological profile

of this compound. This guide serves as a starting point for researchers, highlighting the current

knowledge gaps and providing a framework for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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